![molecular formula C22H22N6O B2800453 N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-51-8](/img/structure/B2800453.png)
N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The compound is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of compounds related to “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” has been a topic of interest in recent years . For instance, the synthesis of triazolothiadiazine and its derivatives has been achieved through various synthetic approaches . Another study proposed a new synthesis route based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to obtain both triazolothiadiazines and triazolothiadiazepines .Molecular Structure Analysis
The molecular structure of “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds have been studied . For instance, the differences in thermal stabilities of related compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values was observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds have been studied . For instance, compound 1, related to the fused-triazole backbone, exhibits superior thermostability . The IR absorption spectra of related compounds were characterized by the presence of signals for C=O groups and 1H-NMR spectrum showed singlet peaks assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Pharmacological Potentials
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antibacterial Activity
Triazole compounds have shown excellent antibacterial activity. For instance, some triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole nucleus is present in a number of antifungal drugs like fluconazole and voriconazole . These drugs are used to treat a variety of fungal infections.
Anticancer Activity
Triazole compounds have also shown potential in the field of cancer treatment. They are being studied for their anticancer properties .
Antioxidant Activity
Triazole derivatives have been found to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antiviral Activity
Triazole compounds have shown potential in the treatment of viral infections .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been used in the treatment of inflammation and pain .
Antiepileptic Activity
Some triazole compounds like rufinamide are used in the treatment of epilepsy .
Direcciones Futuras
The future directions for research on “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds are promising. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which the compound is related, has profound importance in drug design, discovery, and development . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . Furthermore, the synthesis and antibacterial activity of some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been explored .
Mecanismo De Acción
Target of Action
The compound, N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, is a heterocyclic compound that contains a triazole moiety . Triazole compounds are known to bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with their targets, which can lead to specific interactions . This interaction can result in changes in the function of the target, leading to the observed biological activity.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of a triazole moiety in the compound suggests that it may have good bioavailability, as triazole compounds are known to have good absorption and distribution characteristics .
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that the compound may have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
N-[2-[6-(2-phenylethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c29-22(18-9-5-2-6-10-18)24-16-14-21-26-25-20-12-11-19(27-28(20)21)23-15-13-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFBBCNTKEXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)
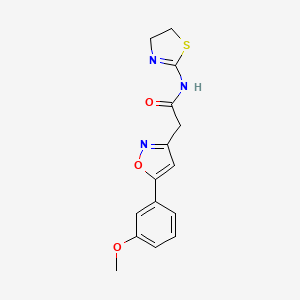
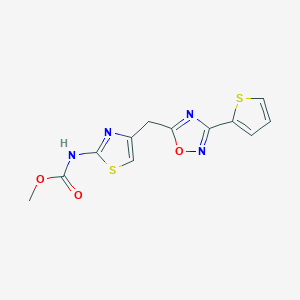
![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
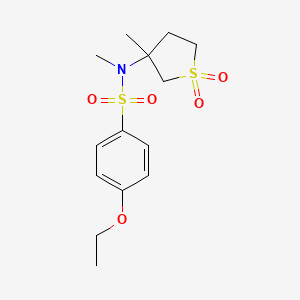
![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2800382.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)
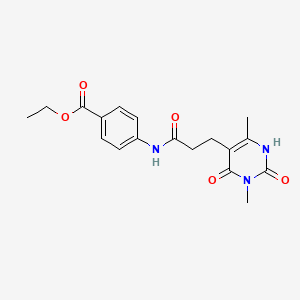

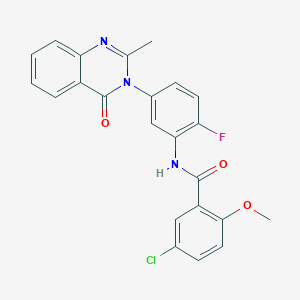
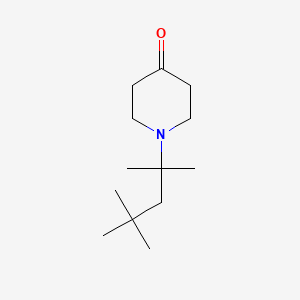
![[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800393.png)